2-Cyanomethoxyphenylboronic acid chemical properties
2-Cyanomethoxyphenylboronic acid chemical properties
An In-depth Technical Guide to 2-Cyanophenylboronic Acid: Synthesis, Properties, and Applications
A Note on Nomenclature: This guide focuses on 2-Cyanophenylboronic acid (CAS RN: 138642-62-3), a widely utilized reagent in organic synthesis. The principles, reactivity, and applications discussed herein are foundational and directly applicable to its derivatives, such as its esters (e.g., pinacol ester) and closely related analogues like (2-(cyanomethoxy)phenyl)boronic acid.
Introduction
In the landscape of modern synthetic and medicinal chemistry, arylboronic acids have emerged as indispensable tools, primarily for their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, 2-Cyanophenylboronic acid stands out as a versatile building block. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a synthetically adaptable cyano group, allows for the construction of complex molecular architectures. This compound is particularly significant as a key intermediate in the synthesis of pharmaceuticals, advanced materials, and fluorescent probes.[2][3]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of 2-Cyanophenylboronic acid, grounded in established scientific principles and field-proven methodologies.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. 2-Cyanophenylboronic acid is typically a white to off-white crystalline powder.[2] Key identifying and physical data are summarized below.
| Property | Value | Reference |
| CAS Number | 138642-62-3 | [2] |
| Molecular Formula | C₇H₆BNO₂ | [2] |
| Molecular Weight | 146.94 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 240 °C (decomposes) | [2][4] |
| Solubility | Soluble in methanol | [4] |
| Synonyms | 2-Cyanobenzeneboronic acid | [2] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of nitrile-containing arylboronic acids presents a unique challenge: the need for ortho-directed metallation without concomitant nucleophilic attack on the cyano group. Standard organometallic reagents like Grignards or n-butyllithium are often incompatible as they readily react with nitriles.[5]
The most effective industrial and laboratory-scale synthesis circumvents this issue by employing a strong, sterically hindered, non-nucleophilic base, namely lithium 2,2,6,6-tetramethylpiperidide (LTMP). This strategy allows for the selective deprotonation (ortho-lithiation) of benzonitrile at the position adjacent to the cyano group. The resulting aryl lithium species is then quenched with a boron electrophile, typically a trialkyl borate like triisopropoxyborane, followed by acidic hydrolysis to yield the target 2-cyanophenylboronic acid.[3][4]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-Cyanophenylboronic acid via ortho-lithiation.
Detailed Laboratory Protocol
This protocol is a representative synthesis; reagent quantities and reaction times may require optimization.
-
Preparation of LTMP: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous THF. Cool the solution to -10 °C. Add n-butyllithium (1.2 equivalents) dropwise, maintaining the temperature. Stir for 30 minutes to generate the LTMP base.[4]
-
Ortho-Lithiation: Cool the LTMP solution to a cryogenic temperature, typically -50 °C to -78 °C.[3] Slowly add a solution of benzonitrile (1.0 equivalent) in anhydrous THF dropwise. The causality for this low temperature is to prevent side reactions and ensure kinetic control of the ortho-deprotonation. Stir the resulting mixture for 2-3 hours at this temperature.
-
Borylation: To the same reaction mixture, add triisopropoxyborane (1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.[4] Stir for an additional 1-2 hours at the low temperature, then allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis and Workup: Quench the reaction by slowly pouring it into a stirred solution of aqueous hydrochloric acid (e.g., 3N HCl).[4] Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-cyanophenylboronic acid. The reported yield for this process is high, often around 95%.[4]
Section 3: Spectroscopic and Structural Characterization
Unambiguous structural confirmation is critical. The following spectroscopic signatures are characteristic of 2-cyanophenylboronic acid.
-
¹¹B NMR Spectroscopy: As a trigonal (sp² hybridized) boronic acid, 2-cyanophenylboronic acid is expected to exhibit a broad singlet in the ¹¹B NMR spectrum in the range of δ 27-33 ppm, which is characteristic of arylboronic acids.[6][7]
-
FT-IR Spectroscopy: Key vibrational stretches confirm the presence of the principal functional groups. A sharp, strong absorption around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretch. A broad absorption in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching of the B(OH)₂ group. Strong B-O stretching bands are also expected around 1350 cm⁻¹.[8]
-
¹H NMR Spectroscopy: The aromatic region will display complex multiplets corresponding to the four protons on the disubstituted benzene ring, typically in the range of δ 7.5-8.0 ppm. The two protons of the B(OH)₂ group may appear as a broad singlet, which is often exchangeable with D₂O.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula (C₇H₆BNO₂) by identifying the molecular ion peak [M]+ or related ions like [M+H]+ or [M-H₂O]+.
Section 4: Reactivity and Applications in Organic Synthesis
The primary utility of 2-cyanophenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[9][10]
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state, and requires a base to activate the boronic acid.[11][12] The base converts the boronic acid to a more nucleophilic boronate species, which is essential for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add 2-cyanophenylboronic acid (1.2-1.5 equivalents), the aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).[9]
-
Solvent Addition: Add a degassed solvent system. Common choices include mixtures of an organic solvent (like toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude biaryl product is purified via column chromatography or recrystallization.
Section 5: Role in Medicinal Chemistry and Drug Discovery
The incorporation of boron, particularly as a boronic acid, into drug candidates has gained significant traction following the success of drugs like Bortezomib (Velcade®).[13][14] Boronic acids can act as enzyme inhibitors or be used as synthetic handles to build complex bioactive molecules.[15]
2-Cyanophenylboronic acid is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is a documented precursor in the synthesis of Perampanel , an anticonvulsant drug used for the treatment of epilepsy.[3][16] Its role is to introduce the 2-cyanophenyl moiety onto a heterocyclic core via a Suzuki-Miyaura coupling, forming the central biaryl linkage of the final drug molecule. This highlights its value in constructing the precise three-dimensional structures required for biological activity.
Section 6: Handling, Storage, and Safety
As with any laboratory chemical, proper handling of 2-cyanophenylboronic acid is essential for safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][19] Keep away from heat and sources of ignition.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
2-Cyanophenylboronic acid is a high-value chemical reagent with a well-established role in modern organic synthesis. Its utility is anchored by its predictable reactivity in the Suzuki-Miyaura cross-coupling, enabling the efficient construction of C-C bonds that are fundamental to many pharmaceuticals and functional materials. The synthetic challenges posed by the nitrile group have been overcome through robust methodologies, making it a readily accessible building block. For researchers in drug discovery and materials science, a comprehensive understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel and impactful molecules.
References
-
GlobalChemMall. (n.d.). (2-(Cyanomethoxy)phenyl)boronic acid. Retrieved from [Link]
-
Fontana, F. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. University of Queensland. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-cyanophenylboronic acid derivative. (JP6235932B2).
- Google Patents. (n.d.). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (WO2014023576A1).
-
Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. MDPI. Retrieved from [Link]
-
Al-Rawi, J. M. A., et al. (2018). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 23(7), 1733. NIH. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Boronic acid and boronic ester containing polyoxometalates. Retrieved from [Link]
-
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 833. PMC - PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Zeinali, A., et al. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 893-904. ResearchGate. Retrieved from [Link]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (CN104277060A).
-
Gök, Y., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(60), 38048-38061. NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Semantic Scholar. (2024, October 22). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]
-
Lee, D. W., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3663-3683. PubMed. Retrieved from [Link]
-
ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 4. 2-Cyanophenylboronic acid | 138642-62-3 [chemicalbook.com]
- 5. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
- 6. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. search.library.uq.edu.au [search.library.uq.edu.au]
- 17. fishersci.com [fishersci.com]
- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 19. combi-blocks.com [combi-blocks.com]
